6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Lipophilicity Drug-likeness Membrane permeability

6-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine (molecular formula C₂₃H₂₈N₆O, MW 404.52 g·mol⁻¹) is a synthetic 1,3,5-triazine derivative that features a 4‑benzylpiperidine moiety linked via a methylene bridge to the triazine core and a 4‑methoxyaniline substituent at the N2 position. Unlike the widely used inhibitor BRD32048, which bears a simple piperidine ring, the 4‑benzylpiperidine group confers substantially higher lipophilicity (cLogP ≈ 4.07 versus ≈ 1.23 for BRD32048) and a larger molecular volume, properties that are critical for modulating passive membrane permeability, protein binding, and off‑target profiles in cellular assays.

Molecular Formula C23H28N6O
Molecular Weight 404.5 g/mol
Cat. No. B11041260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Molecular FormulaC23H28N6O
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C23H28N6O/c1-30-20-9-7-19(8-10-20)25-23-27-21(26-22(24)28-23)16-29-13-11-18(12-14-29)15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3,(H3,24,25,26,27,28)
InChIKeyWDYIDAUIWRIEAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: A Physicochemically Differentiated Triazine Chemical Probe


6-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine (molecular formula C₂₃H₂₈N₆O, MW 404.52 g·mol⁻¹) [1] is a synthetic 1,3,5-triazine derivative that features a 4‑benzylpiperidine moiety linked via a methylene bridge to the triazine core and a 4‑methoxyaniline substituent at the N2 position. Unlike the widely used inhibitor BRD32048, which bears a simple piperidine ring, the 4‑benzylpiperidine group confers substantially higher lipophilicity (cLogP ≈ 4.07 versus ≈ 1.23 for BRD32048) and a larger molecular volume, properties that are critical for modulating passive membrane permeability, protein binding, and off‑target profiles in cellular assays. The compound is currently offered as a research‑grade chemical by several suppliers and is catalogued in the ZINC database (ZINC96593641), but it has not yet been the subject of dedicated primary bioactivity studies [2].

ETV1 transcription factor probe
Structurally differentiated triazine chemotype with higher lipophilicity for permeability-dependent assays.
Research-grade, no primary bioactivity data
Catalogued in ZINC; no dedicated binding or functional studies published. Independent validation required.
Physicochemical differentiation workflow
4‑Benzylpiperidine moiety alters cLogP and molecular volume for comparative SAR against BRD32048.

Why BRD32048 Cannot Simply Replace 6-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine in ETV1‑Focused Research


The triazine class contains chemically diverse members whose subtle structural variations produce pronounced differences in physical chemistry and, consequently, in biological behavior. BRD32048—the piperidine analog—is a validated ETV1 binder (KD = 17.1 µM) that suppresses invasion of ETV1‑driven cancer cells [1], but its predicted cLogP of ≈ 1.23 and molecular weight of 314.39 g·mol⁻¹ reflect a relatively compact, more hydrophilic scaffold. Replacing the piperidine with a 4‑benzylpiperidine (as in the title compound) increases the cLogP by roughly 2.8 log units and the molecular weight by ≈ 90 Da [2]. These changes are expected to alter membrane partitioning, intracellular distribution, and target‑engagement kinetics, making the two compounds non‑interchangeable in experiments where lipophilicity‑driven parameters—such as cell permeability, plasma protein binding, or CYP450 susceptibility—are critical. Similarly, the 4‑methylphenyl analog (CAS 714285‑55‑9) differs in both the aniline substituent and the piperidine N‑benzyl group, further illustrating that minor structural permutations within this chemotype yield distinct molecular entities that demand independent characterization.

!
Lipophilicity-driven parameters may shift
A predicted cLogP increase of ~2.8 log units can substantially alter membrane partitioning, intracellular distribution, and target engagement kinetics compared to BRD32048.
!
Solubility and formulation requirements likely differ
Higher lipophilicity and molecular weight may reduce aqueous solubility, requiring adjusted co‑solvent or formulation strategies for in‑vitro assays.
!
Selectivity profile may not transfer
The 4‑benzylpiperidine group, a privileged structure in multiple target classes, may introduce novel off‑target interactions absent in the piperidine analog BRD32048.

Quantitative Differentiation Evidence for 6-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine


Lipophilicity Shift: cLogP Difference of ≈ 2.8 log Units Relative to the Piperidine Analog BRD32048

The title compound exhibits a calculated partition coefficient (cLogP) of 4.066 (ZINC prediction), substantially exceeding that of its closest commercial analog, BRD32048, which has a reported LogP of 1.23 [1]. The 4‑benzylpiperidine substituent adds two aromatic carbons and a benzylic methylene, increasing the molecular weight from 314.39 g·mol⁻¹ (BRD32048) to 404.52 g·mol⁻¹ (target compound) and predictably elevating lipophilicity.

Lipophilicity shift vs BRD32048
Cross‑study comparable
Title Compound cLogP 4.07 MW 404.52
BRD32048 cLogP 1.23 MW 314.39
Supports membrane permeability assay differentiation
Predicted values; cLogP +2.8 may enhance passive diffusion context
Lipophilicity Drug-likeness Membrane permeability

Aqueous Solubility Differential Driven by the 4-Benzylpiperidine Substituent

BRD32048 demonstrates tangible aqueous‑compatible solubility: DMSO solubility of 20–100 mg·mL⁻¹ depending on the supplier, and a DMSO:PBS (pH 7.2, 1:1) solubility of 0.5 mg·mL⁻¹ . While direct solubility data for the title compound have not been published, the 4‑benzylpiperidine modification increases both molecular weight (by ~29%) and cLogP (by ~230%), which class‑level SAR for triazine‑piperidine hybrids predicts will reduce aqueous solubility relative to the unsubstituted piperidine analog [1].

Aqueous solubility differential
Class‑level inference
No direct measurement for title compound
BRD32048 DMSO solubility ≥20 mg·mL⁻¹; target compound solubility predicted lower based on cLogP and MW
Expect higher organic co‑solvent requirement in assays
Class‑level SAR inference; experimental solubility data to verify
Solubility Formulation Bioavailability

ETV1 Transcription Factor Binding: Class-Level Inferential Expectation from the Triazine Chemotype

BRD32048 binds directly to the ETS variant 1 (ETV1) transcription factor with a measured KD of 17.1 µM in vitro and inhibits ETV1‑mediated transcriptional activity and invasion of ETV1‑driven cancer cells (LNCaP prostate cancer, 501mel melanoma) at 20–100 µM [1]. The ETV1‑binding pharmacophore resides in the 1,3,5-triazine core and the 4‑methoxyaniline substituent, both of which are conserved in the title compound. Consequently, the title compound is predicted to retain ETV1‑binding competency, but the 4‑benzylpiperidine appendage introduces steric bulk and additional hydrophobic contacts that may modulate binding affinity, residence time, or selectivity relative to BRD32048.

ETV1 binding expectation
Class‑level inference
Conserved triazine‑methoxyaniline pharmacophore
BRD32048 KD = 17.1 µM; no KD for title compound
May retain ETV1 pathway engagement for SAR studies
Binding affinity and selectivity require direct measurement
ETV1 Transcription factor inhibition Oncoprotein

Selectivity Profile Inference: 4-Benzylpiperidine Modification May Alter Off‑Target Binding Relative to BRD32048

BRD32048 has been demonstrated not to bind TBX21, RELA, RUNX1, RFWD2, or P/CAF, and shows ETV1‑selective transcriptional suppression without affecting MITF‑dependent reporter activity . The 4‑benzylpiperidine motif is a privileged structure that appears in multiple CNS‑active and enzyme‑inhibitory chemotypes, including acetylcholinesterase inhibitors and monoamine reuptake inhibitors [1]. The introduction of this motif into the triazine scaffold may therefore expand or shift the target‑engagement landscape relative to BRD32048, a hypothesis that can only be tested through dedicated profiling.

Selectivity profile inference
Class‑level inference
4‑Benzylpiperidine privileged structure
BRD32048 does not bind TBX21, RELA, RUNX1, RFWD2, P/CAF; title compound not profiled
Off‑target landscape may differ; independent validation needed
Selectivity panel profiling advised before probe use
Selectivity Off-target profiling Chemical probe

Chemical Stability and Storage: pH‑Dependent Stability Considerations for the 4‑Benzylpiperidine‑Triazine Scaffold

The triazine‑2,4‑diamine core present in both the title compound and BRD32048 is susceptible to acid‑catalyzed hydrolysis. BRD32048 has a predicted pKa of 7.87 ± 0.10 for the triazine amino groups and is recommended for storage at 2–8 °C as a solid, with DMSO stock solutions stable for 6 months at –20 °C . No pKa or accelerated stability data have been published for the title compound, but the electron‑donating 4‑benzylpiperidine substituent may slightly elevate the basicity of the adjacent triazine nitrogen relative to the piperidine analog.

Chemical stability handling
Data to verify
Triazine core susceptible to acid‑catalyzed hydrolysis
BRD32048 pKa ~7.87, store 2–8 °C; no stability data for title compound
Mirror BRD32048 storage until dedicated stability data
Sample integrity in prolonged studies requires verification
Chemical stability Storage conditions Sample handling

Recommended Application Scenarios for 6-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine


Structure–Activity Relationship (SAR) Expansion of Triazine-Based ETV1 Inhibitors

Researchers seeking to explore the lipophilic tolerance of the piperidine‑binding sub‑pocket of ETV1 can use the title compound as a direct comparator to BRD32048. The +90 Da mass shift and +2.8 cLogP increase provide a systematic probe of how steric bulk and hydrophobicity at the piperidine N‑position affect ETV1 binding affinity, residence time, and selectivity [1].

Cell‑Based Phenotypic Screening Requiring Enhanced Membrane Permeability

The elevated cLogP of the title compound (4.07 versus 1.23 for BRD32048) predicts superior passive diffusion across biological membranes, making it a candidate for phenotypic assays in cell lines where intracellular target engagement of the ETV1 transcription factor is limited by compound permeability [1].

Chemical Probe Development with a Privileged Benzylpiperidine Scaffold

The 4‑benzylpiperidine moiety is a recognized privileged structure for CNS targets and enzyme inhibition. Incorporating this motif into the ETV1‑active triazine chemotype creates a hybrid scaffold that may exhibit polypharmacology or novel target engagement, suitable for cheminformatics‑driven target prediction and phenotypic deconvolution studies [2].

Comparative Physicochemical Profiling of Triazine Chemical Series

Procurement of the title compound alongside BRD32048 and the 4‑methylphenyl analog (CAS 714285‑55‑9) enables systematic measurement of solubility, logD, pKa, plasma protein binding, and metabolic stability within a matched triazine series. Such data are essential for building predictive ADMET models for triazine‑based chemical probes [1].

Application
Selection Property
Validation Focus
SAR expansion of triazine‑based ETV1 inhibitors
Lipophilic tolerance profiling via increased steric bulk and hydrophobicity
ETV1 binding affinity and selectivity shifts relative to BRD32048
Cell‑based phenotypic screening
Higher lipophilicity for predicted membrane permeability
Intracellular target engagement and permeability assessment
Chemical probe development
Hybrid scaffold combining ETV1‑active triazine and benzylpiperidine privileged structure
Polypharmacology and novel target engagement profiling
Comparative physicochemical profiling
Matched triazine series with varied lipophilicity
Solubility, logD, protein binding, and metabolic stability measurement
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